N~1~-(2,4-DIMETHOXYPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Overview
Description
N~1~-(2,4-DIMETHOXYPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-DIMETHOXYPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzimidazole derivative with a thiol compound under basic conditions.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with 2,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups (if present) or the carbonyl group in the acetamide moiety.
Substitution: The methoxy and ethoxy groups may participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases such as cancer, infections, and inflammatory conditions.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2,4-DIMETHOXYPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
- N~1~-(2,4-DIMETHOXYPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]PROPIONAMIDE
Uniqueness
The unique combination of the 2,4-dimethoxyphenyl and 5-ethoxy-1H-1,3-benzimidazol-2-yl groups, along with the sulfanyl and acetamide functionalities, may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-4-26-13-6-7-14-16(9-13)22-19(21-14)27-11-18(23)20-15-8-5-12(24-2)10-17(15)25-3/h5-10H,4,11H2,1-3H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNSCHZEVURKNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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